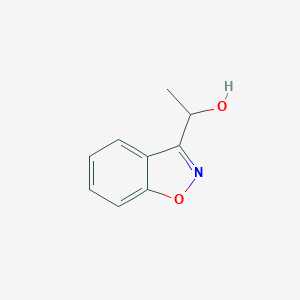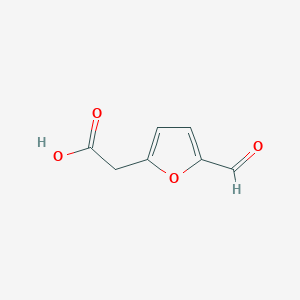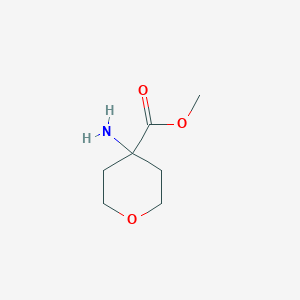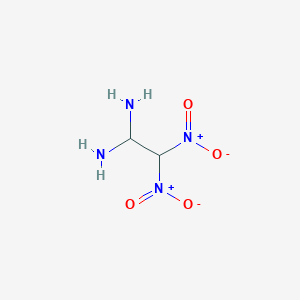
2,2-Dinitroethane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dinitroethane-1,1-diamine (DINA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including the field of scientific research. DINA is a nitro compound that is structurally similar to TNT (trinitrotoluene) and has been extensively studied for its unique properties.
Wirkmechanismus
The exact mechanism of action of 2,2-Dinitroethane-1,1-diamine is not well understood. However, it is believed to act as a nitrosoalkane, which can undergo various chemical reactions, including nucleophilic substitution and oxidation.
Biochemische Und Physiologische Effekte
2,2-Dinitroethane-1,1-diamine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the induction of oxidative stress. It has also been shown to have mutagenic and genotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dinitroethane-1,1-diamine in lab experiments is its high sensitivity to various stimuli, which makes it useful for detecting small changes in the environment. However, its sensitivity also makes it challenging to handle, as it can be dangerous if mishandled.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-Dinitroethane-1,1-diamine. One area of interest is the development of new synthetic methods for 2,2-Dinitroethane-1,1-diamine and related compounds. Another area of interest is the investigation of 2,2-Dinitroethane-1,1-diamine's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2,2-Dinitroethane-1,1-diamine is a unique compound that has potential applications in various fields, including scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,2-Dinitroethane-1,1-diamine is needed to fully understand its properties and potential applications.
Synthesemethoden
2,2-Dinitroethane-1,1-diamine can be synthesized by reacting ethylenediamine with 2,2-dinitroethanol under acidic conditions. The reaction yields a white crystalline solid that is highly sensitive to shock and friction.
Wissenschaftliche Forschungsanwendungen
2,2-Dinitroethane-1,1-diamine has been used in various scientific research applications, including as a reagent for the detection of amino acids and peptides. It has also been used as a precursor for the synthesis of other compounds, such as polynitroaniline derivatives.
Eigenschaften
CAS-Nummer |
172602-37-8 |
|---|---|
Produktname |
2,2-Dinitroethane-1,1-diamine |
Molekularformel |
C2H6N4O4 |
Molekulargewicht |
150.09 g/mol |
IUPAC-Name |
2,2-dinitroethane-1,1-diamine |
InChI |
InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2 |
InChI-Schlüssel |
CQUGMNZDMWRAAN-UHFFFAOYSA-N |
SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Kanonische SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])(N)N |
Synonyme |
1,1-Ethanediamine, 2,2-dinitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



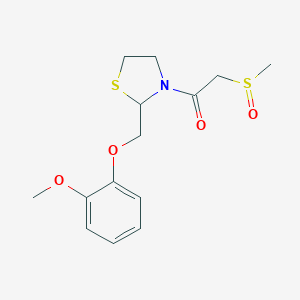
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
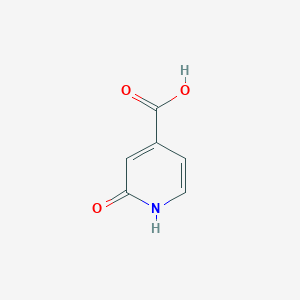
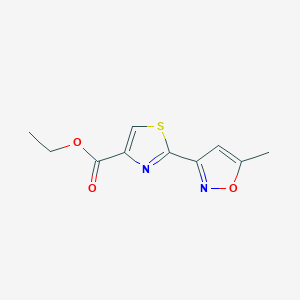
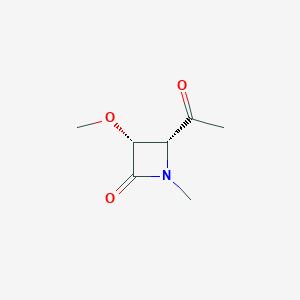
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

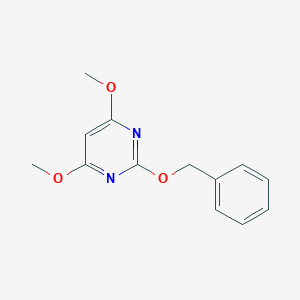
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
